![molecular formula C24H23ClN4O3S2 B2952614 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1329862-25-0](/img/structure/B2952614.png)

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

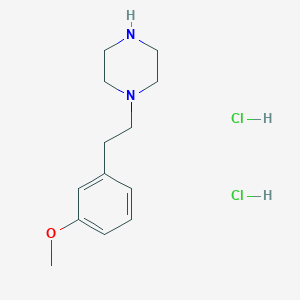

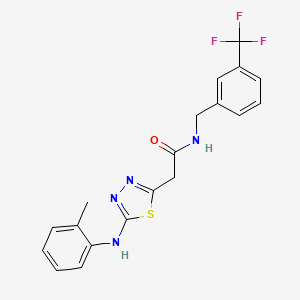

While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized through various methods. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Stepwise Cycloaddition Reactions : Research demonstrates the utility of benzothiazolium derivatives in cycloaddition reactions, leading to the synthesis of complex heterocyclic compounds. These reactions have implications for the development of pharmaceuticals and materials science. The study by Jin et al. (2017) elaborates on using N-phenacylbenzothiazolium bromides for synthesizing tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles, showcasing the versatility of thiazole derivatives in chemical synthesis Jin, Sun, Yang, & Yan, 2017.

Antibacterial Activity

Hydroxy Substituted Benzothiazole Derivatives : A study by Gupta (2018) on benzothiazole derivatives highlights their significant antibacterial activities against Streptococcus pyogenes. This finding suggests potential applications of similar compounds in developing new antibacterial agents Gupta, 2018.

Molecular Extraction

Selective Extraction of Americium(III) : The research by Hudson et al. (2006) focuses on hydrophobic, tridentate nitrogen heterocyclic reagents for selectively separating americium(III) from europium(III) in nitric acid. This work has implications for nuclear waste management and the recycling of valuable materials Hudson, Boucher, Braekers, Desreux, Drew, Foreman, Harwood, Hill, Madic, Marken, & Youngs, 2006.

Anticancer Research

Cytotoxicity of Quinazolinones : The study by Hour et al. (2007) presents the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones and their cytotoxic effects against cancer cell lines. This highlights the potential of similar compounds in cancer research and therapy development Hour, Yang, Lien, Kuo, & Huang, 2007.

Advanced Materials

Synthesis of Novel Polyimides : Wang et al. (2006) report on the synthesis of polyimides derived from aromatic dianhydride and diamines, holding pyridine moieties. These materials have potential applications in electronics and aerospace due to their excellent thermal stability and mechanical properties Wang, Li, Ma, Zhang, & Gong, 2006.

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the diverse biological activities of benzothiazole derivatives, this compound could be a promising candidate for further medicinal chemistry research .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been known to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The compound, being a benzothiazole derivative, is likely to affect the biochemical pathways involving the cyclooxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Result of Action

Benzothiazole derivatives have been known to exhibit anti-inflammatory activity . They have shown inhibition potency against M. tuberculosis . Compounds with similar structures have demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .

Eigenschaften

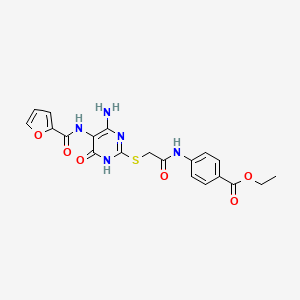

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2.ClH/c1-14(2)27-12-11-17-20(13-27)33-24(21(17)23-25-18-5-3-4-6-19(18)32-23)26-22(29)15-7-9-16(10-8-15)28(30)31;/h3-10,14H,11-13H2,1-2H3,(H,26,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKRNWULJYREET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2952532.png)

![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2952537.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B2952541.png)

![Methyl (E)-4-[4-(1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2952542.png)

![7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2952544.png)

![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)

![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)